1-Aminonaphthalene-d7

Description

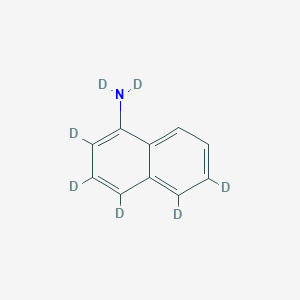

Structure

3D Structure

Propriétés

IUPAC Name |

2,3,4,5,6,7,8-heptadeuterionaphthalen-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N/c11-10-7-3-5-8-4-1-2-6-9(8)10/h1-7H,11H2/i1D,2D,3D,4D,5D,6D,7D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUFPHBVGCFYCNW-GSNKEKJESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C2C(=C1[2H])C(=C(C(=C2N)[2H])[2H])[2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20745648 | |

| Record name | (~2~H_7_)Naphthalen-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20745648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78832-53-8 | |

| Record name | (~2~H_7_)Naphthalen-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20745648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 78832-53-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Isotopic Incorporation Strategies for 1 Aminonaphthalene D7 Analogs

Rational Design and Synthesis of Deuterium-Labeled Aromatic Amines

The rational design for the synthesis of deuterium-labeled aromatic amines like 1-Aminonaphthalene-d7 involves a deep understanding of isotopic exchange reactions and regioselectivity in aromatic systems. The stability of the C-D bond compared to the C-H bond necessitates specific catalytic or forcing conditions to achieve high deuterium (B1214612) incorporation.

Achieving regioselective deuteration of the naphthalene (B1677914) core is paramount for the synthesis of this compound. The positions ortho and para to the amino group are electronically activated and thus more susceptible to electrophilic substitution, which is the fundamental mechanism for many deuteration reactions.

One common approach is acid-catalyzed hydrogen-deuterium (H/D) exchange. Strong deuterated acids such as deuterated trifluoroacetic acid (CF₃COOD) or deuterated sulfuric acid (D₂SO₄) in a deuterium oxide (D₂O) medium can facilitate the exchange of aromatic protons for deuterons. nih.gov The reaction proceeds via electrophilic aromatic substitution where a deuteron (B1233211) acts as the electrophile. For 1-aminonaphthalene, the positions at C2, C4, and the other aromatic ring are the most likely to undergo exchange. To achieve the d7 isotopic pattern, forcing conditions such as high temperatures and prolonged reaction times are often necessary.

Another powerful technique is metal-catalyzed H/D exchange. Catalysts such as platinum, palladium, or rhodium on a solid support (e.g., carbon) can activate the C-H bonds of the aromatic ring, facilitating their exchange with deuterium from a deuterium source like D₂O or D₂ gas. mdpi.com The regioselectivity of these reactions can sometimes be controlled by the choice of catalyst and reaction conditions.

A plausible synthetic route to this compound could start with the regioselective nitration of naphthalene to yield 1-nitronaphthalene. mdpi.comscitepress.org This intermediate can then be subjected to deuteration conditions. Subsequent reduction of the nitro group, for instance using iron in hydrochloric acid, would yield the desired this compound. youtube.com This multi-step approach allows for the introduction of deuterium before the sensitive amino group is present.

Introducing deuterium at the precursor stage, before the formation of the final aminonaphthalene, can be an effective strategy. For instance, 1-naphthol (B170400) can serve as a precursor to 1-aminonaphthalene via the Bucherer reaction. wikipedia.org Perdeuterated 1-naphthol (1-naphthol-d8) is commercially available and can be a key starting material. sigmaaldrich.com

Alternatively, direct H/D exchange on 1-aminonaphthalene itself can be performed. As mentioned, acid-catalyzed exchange is a viable method. The general conditions for such a reaction involve heating the aromatic amine in a solution of a strong deuterated acid. For example, aniline (B41778) derivatives have been successfully deuterated using CF₃COOD at elevated temperatures. nih.gov

| Substrate | Deuterating Agent | Conditions | Deuterium Incorporation | Reference |

| Aniline | CF₃COOD | 110 °C, 16 h | High (ortho, para) | nih.gov |

| N-Ethylaniline | CF₃COOD | 110 °C, 16 h | High (ortho, para) | nih.gov |

| p-Toluidine | CF₃COOD | 110 °C, 16 h | Moderate | nih.gov |

Advanced Synthetic Routes to this compound and its Derivatives

Advanced synthetic methodologies can offer improved yields, better selectivity, and more environmentally benign reaction conditions for the preparation of this compound and its N-alkylated or N-acylated derivatives.

The Bucherer reaction is a reversible conversion of a naphthol to a naphthylamine in the presence of an aqueous sulfite (B76179) or bisulfite and ammonia (B1221849). wikipedia.org To synthesize this compound, one could employ a deuterated 1-naphthol as the starting material. For instance, starting with 1-naphthol-d8 (B3044119) and performing the Bucherer reaction with ammonia and sodium bisulfite would likely yield this compound, with the hydroxyl proton being replaced by two amine protons. The reaction mechanism involves the addition of bisulfite to the naphthol, followed by nucleophilic attack by ammonia and subsequent elimination of water and bisulfite. wikipedia.org

While specific literature on the Bucherer reaction with deuterated naphthols is scarce, the general principles of the reaction mechanism suggest that the isotopic labeling on the aromatic ring would remain intact throughout the transformation.

The synthesis of N-alkyl and N-acyl derivatives of this compound can be achieved through standard organic transformations. N-alkylation involves the reaction of the primary amine with an alkyl halide, often in the presence of a base to neutralize the hydrogen halide byproduct. wikipedia.org However, this method can sometimes lead to over-alkylation. Alternative methods, such as reductive amination with aldehydes or ketones, or the use of alcohols as alkylating agents via the "borrowing hydrogen" methodology, offer greater control and are more atom-economical. rsc.org

N-acylation is typically achieved by reacting the amine with an acyl chloride or an acid anhydride (B1165640) in the presence of a base like pyridine (B92270) or triethylamine (B128534). derpharmachemica.com This reaction is generally high-yielding and proceeds under mild conditions.

For deuterated aminonaphthalenes, these reactions are expected to proceed similarly to their non-deuterated counterparts, with the deuterium labels on the aromatic ring remaining unaffected.

| Amine Substrate (Analog) | Alkylating/Acylating Agent | Catalyst/Base | Conditions | Product | Yield | Reference |

| Aniline | Benzyl alcohol | KOtBu, Ir-complex | 120 °C, 24 h | N-Benzylaniline | 93% | nih.gov |

| Aniline | Benzoyl chloride | DIPEA | rt, 3 h | N-Benzoylaniline | 94% | semanticscholar.org |

This table provides examples of N-alkylation and N-acylation of aniline as representative reactions for this compound.

Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. chempedia.info This technique has been successfully applied to H/D exchange reactions. cardiff.ac.uk Microwave irradiation can enhance the rate of acid-catalyzed deuteration of aromatic amines, potentially allowing for lower temperatures or shorter reaction times to achieve high levels of deuterium incorporation. figshare.com

For example, the perdeuteration of polycyclic aromatic hydrocarbons has been achieved rapidly using microwave irradiation in a solution of dimethylformamide-d7 with potassium tert-butoxide. figshare.com Similarly, microwave-assisted Bucherer reactions have been reported to be very efficient for the synthesis of aminonaphthalene derivatives. researchgate.net The application of microwave heating to the synthesis of this compound, either through direct H/D exchange or via a deuterated precursor in a Bucherer reaction, represents a promising and efficient synthetic strategy.

Purification and Characterization of Deuterated 1-Aminonaphthalene Synthesized Analogs

The purification and characterization of synthesized this compound are crucial steps to ensure the isotopic purity and chemical integrity of the final product. The purification of aromatic amines can present challenges due to their basic nature, which can lead to strong interactions with stationary phases in chromatography.

Purification:

A common technique for the purification of organic compounds, including amines, is column chromatography. For basic compounds like this compound, standard silica (B1680970) gel chromatography may lead to poor separation and recovery due to the acidic nature of silica. To mitigate these issues, several strategies can be employed:

Use of a modified mobile phase: The addition of a small amount of a basic modifier, such as triethylamine or ammonia, to the eluent can neutralize the acidic sites on the silica gel and improve the elution of the amine.

Amine-functionalized silica: The use of a stationary phase that has been chemically modified with amino groups can provide a more inert surface for the separation of basic compounds.

Reversed-phase chromatography: In this technique, a nonpolar stationary phase is used with a polar mobile phase. This can be an effective method for purifying amines, especially when dealing with polar impurities.

Following chromatographic purification, the solvent is removed under reduced pressure to yield the purified this compound.

Characterization:

The characterization of this compound involves a combination of spectroscopic techniques to confirm its structure and determine the extent of deuterium incorporation.

Mass Spectrometry (MS): Mass spectrometry is a primary tool for confirming the successful incorporation of deuterium. The molecular ion peak in the mass spectrum of this compound would be expected at a mass-to-charge ratio (m/z) of 150.23, which is 7 mass units higher than that of the unlabeled 1-Aminonaphthalene (143.19 g/mol ), corresponding to the replacement of seven hydrogen atoms with deuterium. scbt.comlgcstandards.com The isotopic purity can also be assessed from the mass spectrum by comparing the intensity of the desired deuterated molecular ion peak with any peaks corresponding to incompletely deuterated species.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum is a powerful tool for determining the positions and extent of deuteration. In the ¹H NMR spectrum of this compound, the signals corresponding to the seven aromatic protons on the naphthalene ring should be absent or significantly reduced in intensity compared to the spectrum of the unlabeled compound. The remaining signals would correspond to the two protons of the amino group.

¹³C NMR: The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the deuterated compound are expected to be very similar to those in the unlabeled analog.

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule. The spectrum of this compound would show characteristic absorption bands for the N-H stretching vibrations of the primary amine group, typically in the region of 3300-3500 cm⁻¹. The C-D stretching vibrations would appear at lower frequencies (around 2100-2300 cm⁻¹) compared to the C-H stretching vibrations (around 3000-3100 cm⁻¹) of the unlabeled compound, providing further evidence of deuteration.

The physical properties of commercially available this compound are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C₁₀D₇H₂N | scbt.com |

| Molecular Weight | 150.23 g/mol | scbt.comcymitquimica.com |

| CAS Number | 78832-53-8 | scbt.comcymitquimica.com |

| Isotopic Purity | ≥98 atom % D | sigmaaldrich.com |

| Appearance | White to Tan Solid | cymitquimica.com |

| Melting Point | 48-50 °C (lit.) | |

| Boiling Point | 301 °C (lit.) |

Advanced Spectroscopic and Spectrometric Characterization in Deuterium Labeled Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamic Studies

NMR spectroscopy is a cornerstone technique for the structural analysis of organic molecules. In the context of deuterated compounds, it serves not only to confirm the molecular structure but also to precisely quantify the success and specificity of the isotopic labeling.

Deuterium (B1214612) NMR (²H or D-NMR) is the most direct method for observing the deuterium nuclei within a molecule. Since the natural abundance of deuterium is very low (approx. 0.016%), ²H NMR spectra are typically run on enriched samples, yielding a clean background where signals correspond directly to the deuterated sites. wikipedia.org This technique is instrumental in verifying the specific positions of deuteration. For 1-Aminonaphthalene-d7, where all seven carbon-bound hydrogens on the naphthalene (B1677914) ring are replaced by deuterium, the ²H NMR spectrum provides definitive confirmation of the labeling pattern.

The chemical shift range in ²H NMR is analogous to that of proton (¹H) NMR, but the signals are often broader due to quadrupolar relaxation. wikipedia.org For this compound, the spectrum would be expected to show a set of signals in the aromatic region, confirming that deuteration has occurred on the ring and not, for instance, on the amine group. Quantitative ²H NMR can be used alongside ¹H NMR to precisely determine the isotopic abundance at each position. nih.govsigmaaldrich.com

| Parameter | Expected Observation for this compound | Significance |

| Chemical Shift (δ) | Signals in the aromatic region (approx. 7.0-8.0 ppm) | Confirms deuterium is located on the aromatic naphthalene ring. |

| Signal Multiplicity | Typically broad singlets due to quadrupolar relaxation | The inherent line broadening can make resolving individual C-D positions challenging without advanced techniques. |

| Integration | Relative integrals correspond to the number of deuterium atoms at each distinct position | Allows for quantitative assessment of site-specific deuteration levels. |

While ²H NMR directly observes the isotope, other NMR-active nuclei like ¹H, ¹³C, and ¹⁵N provide complementary structural information, with spectra that are profoundly influenced by the presence of deuterium.

¹H NMR: The proton NMR spectrum of this compound is dramatically simplified compared to its non-deuterated counterpart. The complex multiplets arising from the seven aromatic protons disappear, leaving behind only the signal for the two protons of the amino (-NH₂) group. This spectral simplification is a key advantage of deuteration, as it can help to resolve overlapping signals in complex molecules. saudijournals.com

¹³C NMR: In the ¹³C NMR spectrum, the carbon atoms bonded to deuterium exhibit different splitting patterns and relaxation properties. The strong one-bond ¹³C-¹H coupling (¹JCH ≈ 125 Hz) is replaced by a weaker one-bond ¹³C-²H coupling (¹JCD ≈ 20-30 Hz). Because deuterium has a spin of 1, a carbon atom attached to a single deuterium (a C-D unit) will appear as a 1:1:1 triplet. This change in multiplicity is an unambiguous indicator of a deuterated carbon site.

¹⁵N NMR: ¹⁵N NMR spectroscopy can be used to probe the electronic environment of the nitrogen atom in the amino group. The chemical shift of the nitrogen is sensitive to substituent effects and molecular conformation. While less commonly performed due to the low natural abundance and sensitivity of ¹⁵N, it can provide valuable data on the electronic structure at the amino functional group. huji.ac.il

| Nucleus | Technique | Key Information Derived from this compound |

| ¹H | Proton NMR | Simplified spectrum showing only the -NH₂ protons, confirming the absence of protons on the aromatic ring. |

| ¹³C | Carbon-13 NMR | Confirms the carbon skeleton; C-D bonds are identified by characteristic 1:1:1 triplet splitting patterns. |

| ¹⁵N | Nitrogen-15 (B135050) NMR | Provides insight into the electronic environment of the nitrogen atom. |

Deuterium possesses a nuclear spin quantum number I=1 and, as a result, has a nuclear electric quadrupole moment. wikipedia.orgnmrwiki.org This quadrupole moment interacts with the local electric field gradient (EFG) at the nucleus, an interaction known as quadrupolar coupling. libretexts.org For deuterium atoms covalently bonded to carbon, this interaction is strong and provides the dominant mechanism for spin-lattice (T₁) relaxation. nmrwiki.org

The strength of this interaction is described by the deuterium quadrupolar coupling constant (QCC), which is a measure of the molecular electronic structure at the C-D bond. For aromatic deuterons, the QCC is typically around 180 kHz. nih.gov

Studying the relaxation times and the lineshapes in ²H NMR spectra provides powerful insights into molecular dynamics. nih.gov

In solution: T₁ relaxation measurements can quantify the rate of molecular tumbling and internal motions.

In the solid state: ²H NMR lineshapes are highly sensitive to the orientation of the C-D bond relative to the external magnetic field. This allows for detailed studies of molecular orientation and slow dynamic processes in solid materials. kpi.ua

High-Resolution Mass Spectrometry (HRMS) for Isotopic Fidelity and Molecular Composition Analysis

High-resolution mass spectrometry is an indispensable tool for confirming the molecular formula and assessing the isotopic purity of deuterated compounds. It provides an exact mass measurement, allowing for the unambiguous determination of the elemental composition. nih.gov

Isotope Ratio Mass Spectrometry (IRMS) is a specialized form of mass spectrometry designed for the highly precise measurement of stable isotope ratios. youtube.com When applied to this compound, HRMS can be used to determine the isotopic abundance with high accuracy. The mass spectrum will display a cluster of ions, known as isotopologs, centered around the mass of the fully deuterated species.

For this compound (C₁₀D₇H₂N), the theoretical monoisotopic mass is 150.0919 Da. However, any given sample will contain a distribution of isotopologs due to incomplete deuteration (e.g., d₆, d₅ species) and the natural abundance of ¹³C. By analyzing the relative intensities of the peaks in the molecular ion cluster, the average deuterium enrichment and the distribution of deuterated species can be precisely calculated. nih.gov

| Isotopolog | Formula | Theoretical m/z | Expected Relative Abundance (for 98% D enrichment) |

| M+0 (d₇) | C₁₀D₇H₂N | 150.0919 | High |

| M-1 (d₆) | C₁₀D₆H₃N | 149.0856 | Low |

| M-2 (d₅) | C₁₀D₅H₄N | 148.0793 | Very Low |

Note: The table shows a simplified representation. The actual spectrum would also include contributions from ¹³C isotopes.

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (a precursor ion) and its subsequent fragmentation to produce a spectrum of product ions. This technique provides detailed structural information by revealing the molecule's fragmentation pathways. The fragmentation pattern of this compound can be predicted based on the known behavior of aromatic amines, with adjustments for the mass of deuterium. hnxb.org.cnwhitman.edu

The molecular ion of an aromatic amine is typically intense. whitman.eduyoutube.com Key fragmentation pathways for 1-Aminonaphthalene involve the loss of a hydrogen atom from the amine group or the elimination of a neutral molecule like HCN. whitman.edu For the deuterated analog, the masses of the fragment ions will be shifted, providing a clear signature of the labeled compound. For instance, the loss of deuterated hydrocyanic acid (DCN) would result in a neutral loss of 28 Da, as opposed to 27 Da for HCN.

| Precursor Ion (m/z) | Proposed Neutral Loss | Fragment Ion (m/z) | Corresponding Fragment in ¹H-Isotopolog (m/z) |

| 150 ([C₁₀D₇H₂N]⁺•) | D• (Deuterium radical) | 148 ([C₁₀D₆H₂N]⁺) | 142 ([M-H]⁺) |

| 150 ([C₁₀D₇H₂N]⁺•) | H• (Hydrogen radical) | 149 ([C₁₀D₇HN]⁺•) | 142 ([M-H]⁺) |

| 150 ([C₁₀D₇H₂N]⁺•) | DCN (Deuterocyanic acid) | 122 ([C₉D₆H]⁺) | 116 ([M-HCN]⁺) |

| 150 ([C₁₀D₇H₂N]⁺•) | ND₂• (Aminodeuteride radical) | 132 ([C₁₀D₇]⁺) | 127 ([M-NH₂]⁺) |

This detailed fragment analysis not only helps to confirm the structure of this compound but can also be used in metabolic studies to trace the fate of the deuterated naphthalene core through various biotransformations.

Vibrational and Electronic Spectroscopy of Deuterated Naphthalene Derivatives

Isotopic labeling, particularly the substitution of hydrogen with its heavier isotope deuterium, is a powerful technique in spectroscopy. It induces measurable shifts in spectral data without altering the electronic potential energy surface of the molecule. This allows for a more detailed assignment of spectral features and a deeper understanding of molecular structure and dynamics. In the context of this compound, where the seven hydrogen atoms on the naphthalene ring are replaced by deuterium, these isotopic effects are pronounced in both vibrational and electronic spectroscopy.

Fourier-Transform Infrared (FTIR) spectroscopy is a fundamental analytical technique that probes the vibrational modes of a molecule. Specific chemical bonds vibrate at characteristic frequencies, and by measuring the absorption of infrared radiation, a unique spectral fingerprint of the molecule can be obtained.

The primary effect of deuterium substitution on a vibrational spectrum is the shifting of vibrational frequencies involving the substituted atom. According to the harmonic oscillator model, the vibrational frequency (ν) is inversely proportional to the square root of the reduced mass (μ) of the atoms involved in the bond (ν ∝ √(k/μ)). Replacing a hydrogen atom (¹H) with a deuterium atom (²H or D) approximately doubles the reduced mass for C-H/C-D bonds. This results in a predictable decrease in the frequency of C-D stretching and bending vibrations compared to their C-H counterparts. The theoretical shift for a pure C-D stretch relative to a C-H stretch is approximately 1/√2, or about 0.71.

For this compound, the deuteration occurs on the aromatic ring, leaving the amino (-NH₂) group unaffected. Therefore, the characteristic N-H vibrational modes are expected to remain at similar frequencies to the non-deuterated parent compound, 1-Aminonaphthalene. However, the modes associated with the aromatic C-H bonds will be significantly shifted to lower wavenumbers.

The table below outlines the key vibrational modes for 1-Aminonaphthalene and the expected assignments for this compound. The frequencies for 1-Aminonaphthalene are based on established spectral data, while the assignments for the deuterated compound are based on the predicted isotopic shifts.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) in 1-Aminonaphthalene | Expected Assignment in this compound | Notes on Isotopic Shift |

|---|---|---|---|

| N-H Asymmetric & Symmetric Stretch | 3450 - 3300 | N-H Asymmetric & Symmetric Stretch | No significant shift expected as the amino group is not deuterated. |

| Aromatic C-H Stretch | 3100 - 3000 | Aromatic C-D Stretch | Significant shift to lower frequency (approx. 2300 - 2200 cm⁻¹) due to the increased mass of deuterium. |

| N-H Scissoring (Bending) | 1650 - 1580 | N-H Scissoring (Bending) | No significant shift expected. |

| Aromatic C=C Ring Stretch | 1600 - 1450 | Aromatic C=C Ring Stretch | Minor shifts may occur due to coupling with C-D bending modes, but the primary ring stretching character is retained. |

| C-N Stretch | 1340 - 1250 | C-N Stretch | Minimal shift expected. |

| Aromatic C-H In-Plane Bend | 1250 - 1000 | Aromatic C-D In-Plane Bend | Shifted to lower frequency. |

| Aromatic C-H Out-of-Plane Bend | 900 - 675 | Aromatic C-D Out-of-Plane Bend | Significant shift to lower frequency. This is often a diagnostic region for substitution patterns. |

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which corresponds to the energy required to promote electrons from a ground electronic state to a higher energy excited state. In aromatic molecules like naphthalene derivatives, these transitions are typically of the π → π* type.

The electronic spectrum of naphthalene is characterized by two primary absorption bands, designated as ¹Lₐ and ¹Lₑ, which arise from transitions to two different excited singlet states. The substitution of an amino group onto the naphthalene ring at the 1-position causes a significant perturbation of the molecule's electronic structure. High-resolution fluorescence excitation spectroscopy studies have provided detailed insights into these changes. sigmaaldrich.com

One of the most notable effects is a substantial bathochromic (red) shift of the lowest energy electronic transition (S₁ ← S₀). The origin of this transition in 1-Aminonaphthalene is observed at approximately 333 nm (30,044 cm⁻¹), which is a shift of nearly 2000 cm⁻¹ to a lower energy compared to the parent naphthalene molecule. sigmaaldrich.com This red shift is attributed to the electron-donating nature of the amino group, which engages in conjugation with the π-system of the naphthalene rings, raising the energy of the highest occupied molecular orbital (HOMO) and thus reducing the HOMO-LUMO energy gap.

Furthermore, research has shown that the amino group substitution causes a reversal in the ordering of the excited states. sigmaaldrich.com In naphthalene, the S₁ state has ¹Lₑ character. However, in 1-Aminonaphthalene, the S₁ state gains ¹Lₐ character, meaning the nature of the lowest-energy electronic transition is fundamentally changed. sigmaaldrich.com

The key electronic transition data for 1-Aminonaphthalene, which serves as a close proxy for this compound, is summarized below.

| Compound | Transition | Transition Origin (Wavelength) | Transition Origin (Wavenumber) | Key Findings |

|---|---|---|---|---|

| 1-Aminonaphthalene | S₁ ← S₀ (π → π) | ~333 nm | ~30,044 cm⁻¹ | Significant red shift compared to naphthalene; transition has ¹Lₐ character due to state reversal caused by the -NH₂ group. sigmaaldrich.com |

| Naphthalene (for comparison) | S₁ ← S₀ (π → π) | ~312 nm | ~32,020 cm⁻¹ | Transition has ¹Lₑ character. |

Computational and Theoretical Investigations of 1 Aminonaphthalene D7 Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations are fundamental to profiling the electronic environment of 1-Aminonaphthalene-d7. These calculations solve approximations of the Schrödinger equation to determine the distribution of electrons within the molecule, which governs its geometry, energy, and chemical reactivity.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of naphthalene (B1677914) derivatives due to its favorable balance of accuracy and computational cost. researchgate.netresearchgate.net DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms, known as the optimized geometry, and the associated energy of the molecule.

For 1-Aminonaphthalene, and by extension its deuterated isotopologue this compound, DFT studies reveal key structural features. In the ground electronic state (S₀), the molecule is not perfectly planar. The amino group (-NH₂) exhibits a pyramidal distortion at the nitrogen atom, and it is rotated by approximately 20 degrees relative to the plane of the naphthalene ring. researchgate.net This rotation and pyramidalization are crucial elements of its conformational landscape.

DFT methods, such as B3LYP, are also used to calculate the energy differences between various electronic states. For instance, theoretical calculations on the related compound 1-methylnaphthalene have been performed using DFT with the 6-311++G(d,p) basis set to optimize the ground state geometry and predict excitation energies. researchgate.net This level of theory is suitable for analyzing the energetics of this compound.

Table 1: Representative DFT Functionals and Basis Sets for Naphthalene Derivatives

| Method | Basis Set | Application |

|---|---|---|

| B3LYP | 6-31G* | Geometry Optimization, Vibrational Frequencies researchgate.net |

| B3LYP | 6-311++G(d,p) | Ground State Geometry, Energetics researchgate.net |

| CAM-B3LYP | def2-TZVP | Excited State Properties |

This table represents common methods used for similar aromatic compounds; specific choices may vary based on the property of interest.

Ab initio methods are quantum chemical calculations derived directly from theoretical principles without the inclusion of experimental data. While computationally more intensive than DFT, methods like Møller–Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory provide higher accuracy for electronic structure determination.

These high-level calculations are crucial for benchmarking DFT results and for studying excited electronic states. For 1-Aminonaphthalene, ab initio calculations confirm the structural changes that occur upon electronic excitation to the first excited singlet state (S₁). Upon absorbing light, the C–NH₂ bond length is calculated to decrease significantly, by approximately 0.2 Å, and the amino group flattens out, adopting a more planar geometry. researchgate.netru.nl This structural relaxation in the excited state is a key aspect of its photophysics. Ab initio studies have also been used to investigate the aminating species in reactions involving naphthalene, highlighting the power of these methods in understanding reaction mechanisms. researchgate.net

Molecular Dynamics Simulations and Conformational Analysis

While quantum chemical calculations typically focus on static, minimum-energy structures, molecular dynamics (MD) simulations provide a view of how these molecules move and interact over time. MD simulations solve Newton's equations of motion for a system of atoms, revealing dynamic processes like conformational changes and solvent interactions.

In liquid solutions, the behavior of this compound is heavily influenced by its interactions with surrounding solvent molecules. MD simulations are exceptionally well-suited to model these effects. For instance, Born-Oppenheimer Molecular Dynamics (BOMD) simulations have been used to study the microhydration of naphthalene, revealing the mobility of water molecules across the aromatic surface even at low temperatures. nih.gov

A similar approach applied to this compound would model the hydrogen bonding between the amino group's hydrogens and the deuterium (B1214612) on the aromatic ring with polar solvent molecules. These simulations can predict how the solvent structure around the solute stabilizes different conformations and influences the electronic properties of the molecule, leading to phenomena such as solvent-dependent shifts in absorption and emission spectra. researchgate.net

Theoretical Prediction of Spectroscopic Properties

A primary application of computational chemistry is the prediction and interpretation of molecular spectra. By calculating the energy differences between quantum states, the absorption and emission of light can be simulated.

Theoretical calculations are essential for interpreting the electronic spectra of 1-Aminonaphthalene. The S₁←S₀ transition is observed to be significantly red-shifted (by nearly 2000 cm⁻¹) compared to that of naphthalene, a phenomenon that computations can explain through the electronic contributions of the amino group. researchgate.netru.nl Time-dependent DFT (TD-DFT) is a common method for calculating vertical excitation energies to help assign bands in experimental spectra. researchgate.net

For this compound, the most significant and predictable computational difference will be in its vibrational spectra (Infrared and Raman). The substitution of seven hydrogen atoms with heavier deuterium atoms will cause a pronounced shift to lower frequencies (lower wavenumbers) for all vibrational modes involving the movement of these atoms. The C-D stretching vibrations, for example, appear at significantly lower frequencies than C-H stretches. DFT calculations can accurately predict these isotopic shifts, making them an invaluable tool for assigning peaks in the experimental vibrational spectra of the deuterated compound.

Table 2: Predicted Isotopic Effect on Key Vibrational Frequencies

| Vibrational Mode | Typical Frequency Range (C-H) | Expected Frequency Range (C-D) |

|---|---|---|

| Aromatic C-H Stretch | 3100–3000 cm⁻¹ | ~2250 cm⁻¹ |

| Aromatic C-H Bend | 900–675 cm⁻¹ | Lower frequency shift |

Note: The N-H bonds of the amino group are not deuterated in this compound.

Calculation of NMR Chemical Shifts and Coupling Constants

Theoretical calculations of NMR chemical shifts and coupling constants are crucial for the precise structural elucidation of complex organic molecules. Density Functional Theory (DFT) has become a standard method for predicting these parameters with a high degree of accuracy. The Gauge-Including Atomic Orbital (GIAO) method is commonly employed within DFT frameworks to compute isotropic shielding tensors, from which chemical shifts are derived.

While extensive computational studies providing specific NMR chemical shifts and coupling constants for this compound were not found in the reviewed literature, the general approach involves optimizing the molecular geometry and then performing GIAO-DFT calculations. The choice of functional and basis set is critical for the accuracy of the predictions. For similar aromatic compounds, hybrid functionals such as B3LYP, paired with a basis set like 6-311++G(d,p), have been shown to yield results in good agreement with experimental data.

The prediction of coupling constants (J-couplings) involves the calculation of the Fermi contact, spin-dipolar, and paramagnetic spin-orbit contributions. These calculations provide through-bond connectivity information and are sensitive to the dihedral angles between coupled nuclei. For this compound, theoretical calculations would be expected to show altered coupling constants for the remaining protons on the naphthalene ring due to the presence of deuterium, a phenomenon known as an isotopic effect. However, without specific computational studies, a detailed data table cannot be presented.

Prediction of Vibrational Frequencies and Intensities

The vibrational spectrum of a molecule is a unique fingerprint that provides information about its structure and bonding. Theoretical predictions of vibrational frequencies and intensities are essential for the assignment of experimental infrared (IR) and Raman spectra. These calculations are typically performed using methods like DFT, which can accurately predict harmonic vibrational frequencies.

A study on the high-resolution electronic spectroscopy of 1-aminonaphthalene (1AN) provides insight into its vibrational structure. researchgate.net While this study focuses on the non-deuterated species, it notes the preparation of deuterated 1AN and presents data on prominent bands in the dispersed fluorescence spectra, which correspond to ground-state vibrational modes. ru.nl These experimental findings offer a basis for comparison with future theoretical predictions for this compound.

The following table presents prominent vibrational bands observed in the S1→S0 dispersed fluorescence spectra of 1-aminonaphthalene, which are indicative of the ground state vibrational frequencies.

| Excitation Energy (cm⁻¹) | ΔE (cm⁻¹) | Relative Intensity (%) |

| 30 453.3 | 409.7 | 4 |

| 30 593.4 | 549.8 | 22 |

| 30 616.6 | 573.0 | 7 |

| 30 618.4 | 574.8 | 6 |

| 30 741.1 | 697.5 | 13 |

| 30 756.6 | 713.1 | 3 |

| 30 760.5 | 716.9 | 8 |

This table is based on data for 1-aminonaphthalene and serves as an approximation for this compound.

Theoretical calculations for this compound would involve the computation of the Hessian matrix to determine the normal modes of vibration and their corresponding frequencies and IR/Raman intensities. Deuteration is expected to cause a significant red-shift in the frequencies of the C-D stretching and bending modes compared to the C-H modes of the parent compound.

Electronic Excitation Energy and Absorption Spectra Modeling

The electronic absorption spectrum of a molecule is determined by the transitions between its electronic states. Theoretical modeling of these spectra provides valuable information on the nature of the excited states and the photophysical properties of the molecule. Time-dependent density functional theory (TD-DFT) is a widely used method for calculating electronic excitation energies and oscillator strengths.

A theoretical and time-resolved experimental study on the photophysics of 1-aminonaphthalene (AMN) employed high-level ab initio CASPT2//CASSCF calculations to investigate its excited states. nih.gov The study predicted the energies of the two lowest-lying ππ* states, ¹Lb and ¹La. nih.gov Although these calculations were performed on the non-deuterated molecule, the electronic properties are expected to be very similar for this compound, as deuteration primarily affects vibrational modes and has a negligible effect on electronic transition energies.

The calculated adiabatic transition energies from the ground state (S₀) for 1-aminonaphthalene are presented in the table below.

| Electronic State | Adiabatic Transition from S₀ (eV) |

| ¹Lb | 3.50 |

| ¹La | 3.69 |

This table is based on data for 1-aminonaphthalene and serves as an approximation for this compound. nih.gov

The calculations indicated that the oscillator strength for the lowest transition to the ¹Lb state is exceedingly small, suggesting that the ¹La state is the primary contributor to the photophysics of 1-aminonaphthalene. nih.gov Modeling the absorption spectrum of this compound would involve calculating the vertical excitation energies and their corresponding oscillator strengths for a range of excited states. These theoretical spectra can then be compared with experimental UV-Vis absorption spectra to confirm the accuracy of the computational model.

Applications of 1 Aminonaphthalene D7 in Mechanistic and Advanced Analytical Research

Isotopic Labeling in Reaction Mechanism Elucidation and Kinetic Studies

The substitution of hydrogen with deuterium (B1214612) atoms in 1-aminonaphthalene-d7 provides a subtle yet powerful probe for investigating the intricacies of chemical reactions. This isotopic labeling is fundamental to determining reaction rates and mapping transformation pathways.

The Kinetic Isotope Effect (KIE) is a phenomenon where the rate of a chemical reaction is altered when an atom in a reactant is replaced with one of its heavier isotopes. nih.gov Measuring the KIE provides invaluable insight into the rate-determining step of a reaction and the nature of the transition state. nih.gov In reactions involving the cleavage of a carbon-hydrogen (C-H) bond, substituting hydrogen with deuterium (a C-D bond) typically slows the reaction rate because the C-D bond has a lower zero-point energy and is stronger.

While specific KIE studies detailing the use of this compound are not extensively published, its structure makes it an ideal candidate for such investigations, particularly in reactions involving the amino group or the aromatic ring. For example, in enzymatic or chemical oxidation reactions where a C-H bond on the naphthalene (B1677914) ring is cleaved in the rate-limiting step, a significant primary KIE would be expected upon comparing the reaction rate of 1-aminonaphthalene with that of this compound. An observed KIE (kH/kD > 1) would confirm that the C-H bond is indeed broken during the rate-determining step. nih.gov A study on a related compound, 1-amino-8-trifluoroacetylaminonaphthalene, utilized kinetic solvent isotope effects to probe its reaction mechanism, demonstrating the utility of isotopic substitution in understanding complex reaction pathways in naphthalene derivatives. rsc.org

Table 1: Illustrative Kinetic Isotope Effects in a Hypothetical Reaction

| Reactant | Rate Constant (k) | Kinetic Isotope Effect (kH/kD) | Implication for Mechanism |

| 1-Aminonaphthalene | kH | \multirow{2}{*}{6.5} | Significant primary KIE suggests C-H bond cleavage occurs in the rate-determining step. |

| This compound | kD |

This table presents hypothetical data to illustrate the principle of KIE.

Deuterium-labeled compounds are invaluable as tracers for tracking the fate of molecules through complex reaction sequences. Because the deuterium label is chemically similar to hydrogen but distinguishable by mass, this compound can be introduced into a system to follow its transformation into various products. Mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy can then be used to identify the location of the deuterium atoms in the products, providing a clear map of the reaction pathway.

This technique is particularly useful in metabolic and environmental fate studies. For instance, the biodegradation pathway of 1-naphthylamine (B1663977) has been investigated, revealing its degradation via glutamylation and subsequent oxidation. elifesciences.org A tracer study using this compound could unequivocally confirm this pathway by tracking the deuterated naphthalene ring through the proposed intermediates and into the final degradation products. Similarly, studies using deuterated glucose have successfully imaged metabolic dynamics by spectrally tracing the deuterium isotope, a principle directly applicable to tracking the fate of environmental contaminants like aromatic amines. nih.gov

Advanced Analytical Methodologies Utilizing Deuterated Standards for Quantification

In analytical chemistry, the primary application of this compound is as an internal standard for the accurate quantification of its non-labeled counterpart, 1-aminonaphthalene, and other related aromatic amines. Its physical and chemical properties are nearly identical to the analyte of interest, but its increased mass allows it to be distinguished by a mass spectrometer.

Isotope Dilution Mass Spectrometry (IDMS) is a premier analytical technique for achieving high-accuracy quantitative measurements. google.com The method involves adding a known amount of an isotopically labeled standard, such as this compound, to a sample containing the unlabeled analyte (1-aminonaphthalene). google.com The labeled standard acts as an ideal internal standard because it behaves identically to the analyte during sample preparation, extraction, and chromatographic separation.

Any sample loss during these steps affects both the labeled standard and the native analyte equally. By measuring the ratio of the mass spectrometric signals of the native analyte to the labeled standard, the initial concentration of the analyte in the sample can be determined with exceptional precision and accuracy, as the ratio remains constant regardless of sample loss. cerilliant.com This approach effectively corrects for variations in sample matrix effects and instrument response, making it a definitive quantification method. google.com

This compound is frequently employed as an internal standard in GC-MS methods designed to quantify aromatic amines in various complex matrices. For example, a robust GC-tandem mass spectrometry (GC-MS/MS) method was developed to measure seven aromatic amines, including 1-aminonaphthalene, in tobacco smoke. coresta.org In this study, this compound was used as the internal standard for the quantification of 1-aminonaphthalene. coresta.org The use of the deuterated standard ensures that any variability during sample preparation, derivatization (if required), and injection into the GC is accounted for, leading to reliable and reproducible results.

Table 2: Example GC-MS/MS Parameters for Aromatic Amine Analysis

| Compound Name | CAS # | Quantifier Transition (m/z) | Qualifier Transition (m/z) |

| o-Toluidine (TLD) | 95-53-4 | 303 -> 134 | 303 -> 106 |

| 1-Aminonaphthalene (1-ANP) | 134-32-7 | 341 -> 183 | 341 -> 156 |

| This compound (Internal Standard) | 78832-53-8 | 348 -> 190 | 348 -> 162 |

| 2-Aminonaphthalene (2-ANP) | 91-59-8 | 341 -> 183 | 341 -> 156 |

Data adapted from a study on the determination of aromatic amines in tobacco smoke. coresta.org Transitions shown may correspond to derivatized compounds.

Similar to its use in GC-MS, this compound is a critical component in many LC-MS and LC-MS/MS methods. These methods are often preferred for analyzing thermally labile or polar compounds that are not well-suited for GC analysis. chromatographyonline.com

Table 3: Internal Standards Used in a Collaborative LC-MS/MS Study for Aromatic Amine Quantification

| Target Analyte Group | Internal Standard Used |

| o-Toluidine | o-Toluidine-d7 |

| 1-Aminonaphthalene | This compound |

| 2-Aminonaphthalene | 2-Aminonaphthalene-d7 |

| 3-Aminobiphenyl | 3-Aminobiphenyl-d9 |

| 4-Aminobiphenyl | 4-Aminobiphenyl-d9 |

| o-Anisidine | o-Anisidine-d3 |

Data sourced from a CORESTA technical report on a joint experiment on aromatic amines. coresta.org

Applications as Internal Standards in Complex Sample Matrices (e.g., environmental extracts, biological research samples)

Deuterium-labeled compounds, such as this compound, are considered ideal internal standards for quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC/MS) applications. Their physical and chemical properties are nearly identical to their non-labeled counterparts, which means they behave similarly during sample preparation, extraction, and chromatographic separation. This co-elution serves to normalize for variations in sample matrix effects, which can suppress or enhance the ionization of the target analyte, leading to inaccurate quantification.

In the analysis of complex environmental samples, which often contain a multitude of interfering substances, this compound is utilized to improve the accuracy and precision of analytical methods. For instance, it has been employed as an internal standard in the development of a robust method for quantifying amino-polycyclic aromatic hydrocarbons (amino-PAHs) in urine samples from workers exposed to diesel exhaust. The use of this compound, along with another isotopically labeled standard, helped to achieve a coefficient of variation of less than 11% and recovery rates between 82.0% and 106.9%, demonstrating the method's excellent selectivity and precision while minimizing matrix interference.

Similarly, in the context of biological research, this compound serves as a reliable internal standard for the quantification of aromatic amines in various biological matrices. A study on the analysis of aromatic amines in mainstream cigarette smoke highlighted the importance of using deuterated analogues for each analyte to ensure accuracy. In this collaborative study, various laboratories used deuterated standards, including this compound, to quantify aromatic amines. The use of such standards is critical for achieving reproducible results in challenging matrices like tobacco smoke condensate. Another study developed a sensitive method for determining six aromatic amines in tobacco smoke using solid-phase microextraction coupled to gas chromatography-triple quadrupole mass spectrometry (SPME headspace GC–MS/MS), where this compound was used as one of the internal standards to ensure accurate quantification.

The following table summarizes the application of this compound as an internal standard in different analytical contexts.

| Application Area | Sample Matrix | Analytical Technique | Key Findings |

| Environmental Monitoring | Urine | UHPLC–MS/MS | Minimized matrix effects, achieving a coefficient of variation <11% and recovery of 82.0%–106.9% for amino-PAHs. |

| Tobacco Smoke Analysis | Mainstream Cigarette Smoke | GC/MS | Essential for accurate and precise quantification of aromatic amines in a complex matrix. |

| Biological Monitoring | Urine | HPLC-MS/MS | Enabled well-defined peaks for quantitative analysis of aromatic amine metabolites. |

Role in Environmental Chemistry Research and Degradation Pathway Studies

Deuterium-Labeled Tracers for Environmental Fate and Transport Studies

While direct studies detailing the use of this compound as a tracer in large-scale environmental fate and transport studies are not prevalent in the reviewed literature, the principles of using isotopically labeled compounds for such purposes are well-established. Deuterium-labeled compounds are valuable tools for tracing the movement and transformation of pollutants in the environment. Due to their nearly identical physicochemical properties to the parent compounds, they can be introduced into environmental systems to mimic the behavior of the non-labeled pollutant.

The key advantage of using a deuterated tracer like this compound is the ability to distinguish it from the native, unlabeled 1-aminonaphthalene that may already be present in the environment. This allows researchers to track the transport of a specific release of the contaminant through various environmental compartments, such as soil, water, and air, and to study its partitioning and persistence. The distinct mass of the deuterated compound allows for its selective detection and quantification using mass spectrometry, even at very low concentrations amidst a background of the unlabeled compound.

Applications in Biotransformation and Enzymatic Activity Research

Investigation of Enzyme Mechanism with Deuterated Substrates

The use of deuterated substrates is a cornerstone in the investigation of enzyme mechanisms, primarily through the study of the kinetic isotope effect (KIE). The KIE is the change in the rate of a reaction when an atom in the reactants is replaced with one of its isotopes. In the case of this compound, the replacement of hydrogen with deuterium can lead to a slower reaction rate if a C-H bond is broken in the rate-determining step of the enzymatic reaction. This is because the C-D bond has a lower zero-point energy and is therefore stronger than the C-H bond, requiring more energy to break.

While no specific studies were found that utilized this compound to investigate enzyme mechanisms, the principles of KIE are broadly applicable. For example, in the biotransformation of aromatic compounds, cytochrome P450 enzymes often catalyze hydroxylation reactions, which involve the cleavage of a C-H bond. If this compound were used as a substrate for a cytochrome P450 enzyme, a significant KIE (kH/kD > 1) would suggest that the cleavage of a C-H bond on the aromatic ring is a rate-limiting step in the reaction. This information is invaluable for understanding the catalytic mechanism of the enzyme. The magnitude of the KIE can provide further details about the transition state of the reaction.

Metabolic Pathway Mapping in Biological Systems Using Isotopic Labels

Stable isotope labeling is a powerful technique for mapping metabolic pathways in biological systems. By introducing a labeled compound, such as this compound, into a cell culture or a whole organism, researchers can trace the path of the label as the compound is metabolized. The deuterated metabolites can be detected and identified using mass spectrometry, providing a detailed picture of the biotransformation process.

The metabolism of naphthalene, the parent compound of 1-aminonaphthalene, has been studied in human liver microsomes. The primary metabolites are trans-1,2-dihydro-1,2-naphthalenediol, 1-naphthol (B170400), and 2-naphthol, with cytochrome P450 enzymes like CYP1A2 and CYP3A4 playing key roles. If this compound were administered in a similar in vitro or in vivo system, the resulting metabolites would retain the deuterium label, allowing for their unambiguous identification among the complex mixture of endogenous molecules.

For instance, if this compound is hydroxylated, the resulting aminonaphthol metabolite will have a mass that is seven units higher than the unlabeled aminonaphthol. By tracking these mass shifts, it is possible to identify both known and novel metabolites and to construct a comprehensive metabolic map. This approach is crucial for understanding the bioactivation of aromatic amines, some of which can be metabolized to toxic or carcinogenic compounds.

The following table outlines the key enzymes and metabolites in the biotransformation of the parent compound, naphthalene, which provides a basis for potential metabolic pathways of 1-aminonaphthalene.

| Enzyme Family | Key Isoforms | Primary Metabolites of Naphthalene | Potential Application of this compound |

| Cytochrome P450 | CYP1A2, CYP3A4, CYP2D6, CYP2A6 | trans-1,2-dihydro-1,2-naphthalenediol, 1-Naphthol, 2-Naphthol | Tracing the formation of deuterated aminonaphthols and other downstream metabolites to map the biotransformation pathway. |

Future Directions and Emerging Research Avenues for Deuterated 1 Aminonaphthalene

Development of Novel Synthetic Routes for Site-Specific Deuteration

The synthesis of isotopically labeled compounds like 1-Aminonaphthalene-d7 is fundamental to their application. While traditional methods for deuteration exist, they often lack precision, are time-consuming, or require harsh conditions. thalesnano.com The future of deuteration lies in the development of highly selective, efficient, and scalable synthetic routes.

Emerging strategies are moving beyond classical approaches toward more sophisticated catalytic systems. Late-stage hydrogen isotope exchange (HIE) is a particularly attractive method as it allows for the introduction of deuterium (B1214612) into a molecule that is already fully or partially assembled, which is highly atom-economical. nih.gov Recent advancements in this area include:

Transition Metal Catalysis : Homogeneous and heterogeneous catalysts based on metals like iridium, rhodium, and palladium are being developed for C-H activation, enabling direct and regioselective H/D exchange on aromatic rings. acs.org For a molecule like 1-aminonaphthalene, this could allow for the specific placement of deuterium atoms, offering finer control than the perdeuteration found in the d7 isotopologue.

Photocatalysis and Electrocatalysis : These methods are gaining popularity as they often proceed under milder conditions. acs.org Photoredox-catalyzed deuteration, for instance, has been successfully applied to pharmaceutical compounds and offers a green chemistry alternative to traditional methods. nih.gov

Metal-Free Approaches : A novel metal-free method utilizes photoexcitation in a deuterated solvent like hexafluoroisopropanol (HFIP‐d1). nih.gov By exploiting the enhanced basicity of the aromatic compound in its excited state, this technique can achieve selective deuteration at positions that are often inaccessible through conventional means. nih.gov

The development of these routes will not only make this compound more accessible but also enable the synthesis of other specifically labeled isotopologues (e.g., 1-aminonaphthalene-d1, d2), each tailored for different mechanistic studies.

Exploration of Ultra-Trace Analysis Techniques for Deuterated Species

The utility of this compound as an internal standard or environmental tracer hinges on the ability to detect it at extremely low concentrations. Ultra-trace analysis, which deals with detection at levels such as parts-per-billion (ppb) or parts-per-trillion (ppt), is crucial. epa.govalsglobal.se Future research will focus on pushing the limits of detection for deuterated species.

Key analytical techniques and future directions include:

Mass Spectrometry (MS) : Coupled with separation techniques like Gas Chromatography (GC) or Liquid Chromatography (LC), MS is a cornerstone for trace analysis. High-resolution mass spectrometry (HRMS) can easily distinguish between this compound and its non-deuterated counterpart due to their mass difference. sigmaaldrich.com Future work will involve optimizing ionization sources and mass analyzers to improve signal-to-noise ratios.

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) : While typically used for elemental analysis, ICP-MS offers exceptionally low detection limits, often in the parts-per-quadrillion (ppq) range for some elements. researchgate.net The development of methods to interface separation techniques for organic molecules with ICP-MS could provide unprecedented sensitivity for deuterated compounds. researchgate.net

Advanced Sample Preparation : The key to ultra-trace analysis is often in the pre-concentration of the analyte. science.gov Techniques like Solid-Phase Extraction (SPE) and Dispersive Solid-Phase Extraction (DSPE) using novel sorbents like layered double hydroxides (LDHs) are being explored to selectively capture and concentrate trace amounts of analytes from complex matrices before instrumental analysis. nih.gov

The table below compares the capabilities of various instrumental techniques relevant to the ultra-trace analysis of deuterated compounds.

| Technique | Principle of Detection | Typical Detection Limits | Application for this compound |

| GC-MS | Separation by boiling point/polarity, detection by mass-to-charge ratio. | Low ng/L to µg/L | Quantifying the compound in environmental or biological samples. |

| LC-MS/MS | Separation by polarity, detection by parent/fragment ion mass-to-charge ratio. | High pg/L to ng/L | High-sensitivity analysis in complex matrices; ideal for use as an internal standard. |

| ICP-MS | Atomization and ionization in plasma, detection by mass-to-charge ratio. | Low pg/L to fg/L | Potential for ultimate sensitivity, though coupling with organic separation is a research focus. researchgate.net |

| NMR Spectroscopy | Detection of nuclear spin transitions in a magnetic field. | mg/L range | Primarily for structural confirmation and determining the position of deuterium labels, not for trace analysis. simsonpharma.com |

Advanced Integrated Computational and Experimental Approaches for Multi-Scale Systems

Understanding the behavior of this compound, from its molecular properties to its interactions within a larger system, requires a combination of computational and experimental methods. Polycyclic aromatic hydrocarbons (PAHs), the class to which 1-aminonaphthalene belongs, are a major focus of such integrated studies, particularly in fields like astrochemistry. nasa.govnih.gov

Future research will increasingly rely on a synergistic loop between theory and experiment:

Quantum Chemical Calculations : High-level ab initio calculations, such as CASPT2//CASSCF, and Density Functional Theory (DFT) can predict the vibrational spectra (e.g., infrared and Raman), electronic properties, and reactivity of deuterated molecules. nih.govarxiv.orgresearchgate.net These theoretical spectra are crucial for interpreting experimental data from laboratory studies or astronomical observations. nasa.govarxiv.org

Mechanistic Elucidation : Computational modeling is essential for understanding the kinetic isotope effect (KIE), where the heavier deuterium atom leads to slower reaction rates for processes involving C-H bond cleavage. scielo.org.mxchem-station.com By modeling reaction pathways, researchers can predict the magnitude of the KIE and compare it with experimental measurements to validate proposed mechanisms.

Astrochemical Modeling : Deuterated PAHs have been detected in the interstellar medium (ISM). arxiv.org Integrated approaches are used to explain these observations. Computational chemistry is used to determine the spectral signatures of deuterated PAHs, which are then used to analyze observational data from telescopes like the James Webb Space Telescope (JWST). nasa.govarxiv.orgarxiv.org This helps scientists understand the chemical evolution of molecules in space. mdpi.com

Broader Implications of Deuterium Labeling in Material Science and Catalysis Research

The insights gained from studying this compound are part of a broader trend of using deuterium labeling to advance materials and catalysis. The unique properties imparted by deuterium are not just for analytical purposes but can be used to fundamentally alter material performance and probe reaction mechanisms.

Material Science : In organic electronics, replacing hydrogen with deuterium can enhance the stability and lifetime of devices like Organic Light-Emitting Diodes (OLEDs). acs.orgchem-station.com The stronger C-D bond is more resistant to degradation, leading to more robust materials. Research into deuterated aromatic compounds like 1-aminonaphthalene could lead to the development of more durable electronic and optical materials. chem-station.com

Catalysis Research : Deuterium labeling is an indispensable tool for elucidating reaction mechanisms in both homogeneous and heterogeneous catalysis. acs.org By tracking the position of deuterium atoms throughout a reaction, chemists can map complex reaction networks, identify intermediates, and understand phenomena like hydrogen spillover, where activated hydrogen atoms migrate from a metal catalyst to its support. researchgate.net this compound could be used as a model substrate to study the catalytic C-H activation of aromatic amines.

Potential for this compound in the Study of Complex Chemical Processes and Systems

Building on the foregoing research avenues, this compound has significant potential as a specialized tool for probing complex systems. Its future applications are likely to be diverse and impactful.

Internal Standard for Metabolomics and Environmental Analysis : As an isotopically labeled analog of 1-aminonaphthalene, its most immediate and widespread application is as an internal standard for mass spectrometry. thalesnano.com It allows for precise quantification of its non-deuterated counterpart in complex biological or environmental samples by correcting for matrix effects and variations during sample preparation and analysis. scielo.org.mx

Mechanistic Probe : The compound is an ideal tool for studying reactions that involve C-H bond cleavage. clearsynth.com By comparing the reaction rates of the deuterated and non-deuterated forms, researchers can determine the kinetic isotope effect (KIE) and gain insight into the rate-determining steps of metabolic pathways, catalytic cycles, or photochemical degradation processes. chem-station.com

Tracer for Environmental Fate Studies : Aromatic amines are a class of environmental contaminants. Releasing a small, controlled amount of this compound into a model ecosystem would allow researchers to trace its movement, partitioning between soil and water, and biological uptake and transformation, all while distinguishing it from any pre-existing, non-deuterated 1-aminonaphthalene. simsonpharma.com

Astrochemical Research : The study of deuterated PAHs in meteorites and the interstellar medium provides clues about the origins and chemical processing of organic molecules in the early solar system. mdpi.com As a nitrogen-containing PAH, this compound can serve as a laboratory standard to help identify and quantify similar molecules in extraterrestrial samples, contributing to our understanding of cosmic chemistry. arxiv.orgarxiv.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.